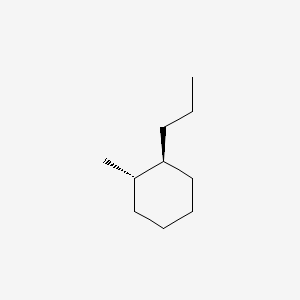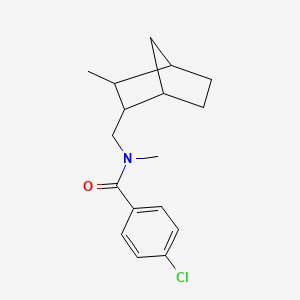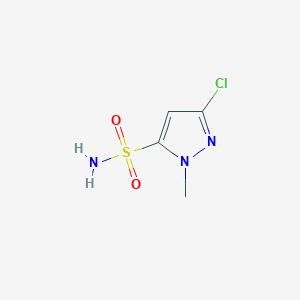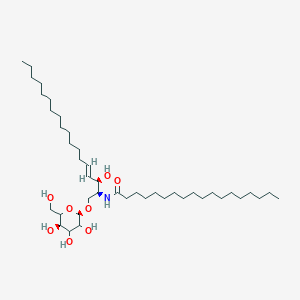
beta-Galactosyl-C18-ceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Galactosyl-C18-ceramide: is a type of glycosphingolipid, specifically a galactosylceramide. It consists of a ceramide backbone linked to a galactose sugar. This compound plays a crucial role in various biological processes, including the regulation of nerve cells, protein kinase C activities, and hormone receptor functions . It is also a significant component of the myelin sheath, which insulates nerve fibers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactosyl-C18-ceramide typically involves the enzymatic action of beta-Galactosylceramide synthase (UGT8A), which catalyzes the transfer of galactose to ceramide . The reaction conditions often require specific pH levels and temperatures to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the extraction and purification of the product using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Galactosyl-C18-ceramide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the ceramide backbone, affecting its biological activity.
Reduction: Reduction reactions can modify the functional groups on the ceramide, potentially changing its properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products:
Aplicaciones Científicas De Investigación
Beta-Galactosyl-C18-ceramide has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Investigated for its potential in treating diseases such as sphingolipidosis, diabetes, and chronic kidney diseases .
Industry:
Mecanismo De Acción
The mechanism of action of beta-Galactosyl-C18-ceramide involves its interaction with various molecular targets and pathways. It modulates cellular signaling pathways, including the PI3K/AKT pathway, and induces autophagy through mitochondrial cleavage . Additionally, it can inhibit Akt action by promoting Akt dephosphorylation and preventing Akt translocation . These actions contribute to its effects on cell growth, apoptosis, and metabolism .
Comparación Con Compuestos Similares
C18 (2S-OH) Galactosyl (beta) Ceramide: Similar in structure but with a hydroxyl group at the 2S position.
C18 Galactosyl (beta) Ceramide (d181/180): Another variant with a different fatty acid chain length.
Glucosylceramide: A similar glycosphingolipid with glucose instead of galactose.
Uniqueness: Beta-Galactosyl-C18-ceramide is unique due to its specific galactose linkage and the presence of a C18 fatty acid chain. This structure imparts distinct biological activities and functions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C42H81NO8 |
|---|---|
Peso molecular |
728.1 g/mol |
Nombre IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39-,40?,41?,42+/m0/s1 |
Clave InChI |
YMYQEDCYNANIPI-FDQSDATMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)

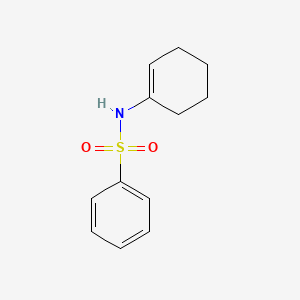
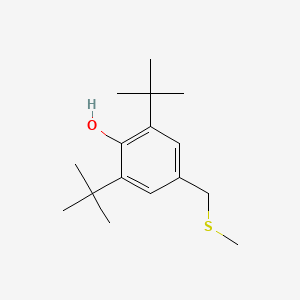
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
